![molecular formula C14H11N5O2S B2361648 {[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile CAS No. 1223954-01-5](/img/structure/B2361648.png)
{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile
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Overview
Description
The compound is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine class . Compounds in this class are often synthesized for their potential antiviral and antimicrobial activities . They are characterized by the presence of a triazole ring fused with a pyrazine ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized via aromatic nucleophilic substitution . This involves the reaction of an aromatic compound with a nucleophile, leading to the substitution of a group on the aromatic ring .Scientific Research Applications
- {[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile derivatives have been synthesized and evaluated for their antibacterial properties .
Antibacterial Activity
Cancer Research: (Potential):
Future Directions
Mechanism of Action
Mode of Action
The mode of action involves the compound’s interaction with its targets. Triazoles often inhibit enzymes or modulate receptor activity. For instance, some triazoles act as antimicrobial agents by inhibiting enzymes essential for cell wall synthesis in bacteria or fungi . The compound likely follows a similar pattern.
Action Environment
Environmental factors influence drug action:
: Dixit, D., Verma, P. K., & Marwaha, R. K. (2021). A review on ‘triazoles’: their chemistry, synthesis, and pharmacological potentials. Journal of the Iranian Chemical Society, 18(4), 2535–2565. Link
properties
IUPAC Name |
2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c1-21-11-4-2-3-10(9-11)18-6-7-19-12(13(18)20)16-17-14(19)22-8-5-15/h2-4,6-7,9H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDNNGMOQDFECP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC#N)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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